Tetraisopropylthiuram disulfide
Overview
Description
Tetraisopropylthiuram disulfide is a chemical compound with the molecular formula C_12H_24N_2S_4. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. This compound is widely used in the rubber industry as an accelerator in the vulcanization process, which enhances the elasticity and strength of rubber products.
Mechanism of Action
Mode of Action
It has been used for the incorporation of a thiol equivalent into heterocyclic compounds, by reaction with appropriate lithiated heterocycle
Biochemical Pathways
It has been used in the preparation of unsymmetrical sulfides , indicating that it may affect sulfur-related biochemical pathways.
Pharmacokinetics
It is known to be soluble in chloroform , suggesting that it may have good bioavailability in organisms.
Result of Action
It has been used as an extractant for silver (I) extraction from photographic fixing solution , suggesting that it may have some effect on metal ion homeostasis in cells.
Action Environment
Given its use in chemical reactions and extraction processes , it is likely that factors such as temperature, pH, and the presence of other chemicals could potentially influence its action
Biochemical Analysis
Biochemical Properties
The biochemical properties of Tetraisopropylthiuram disulfide are not fully understood. It is known that it can interact with various biomolecules. For instance, it has been used for the incorporation of a thiol equivalent into heterocyclic compounds by reaction with an appropriate lithiated heterocycle . This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisopropylthiuram disulfide can be synthesized through the reaction of tetraethylthiuram disulfide with isopropylamine. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 100-150°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of isopropylamine to a reaction vessel containing tetraethylthiuram disulfide under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: Tetraisopropylthiuram disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents for substitution reactions include halides and alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can produce sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Tetraisopropylthiuram disulfide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a vulcanization accelerator in the rubber industry.
Biology: The compound has been studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research has explored its use as an anti-inflammatory agent and its potential therapeutic applications in treating certain diseases.
Industry: Beyond its use in rubber vulcanization, it is also employed in the production of other chemical products and materials.
Comparison with Similar Compounds
Tetraethylthiuram disulfide
Tetramethylthiuram disulfide
Tetra-n-butylthiuram disulfide
Properties
IUPAC Name |
di(propan-2-yl)carbamothioylsulfanyl N,N-di(propan-2-yl)carbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2S4/c1-9(2)15(10(3)4)13(17)19-20-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYREEAWHZRZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)SSC(=S)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194309 | |
Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-91-8 | |
Record name | N,N,N',N'-Tetraisopropylthiuram disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraisopropylthiuram disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraisopropylthiuram Disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H0EJ3KXW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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